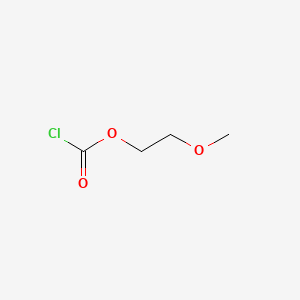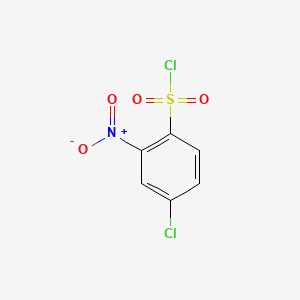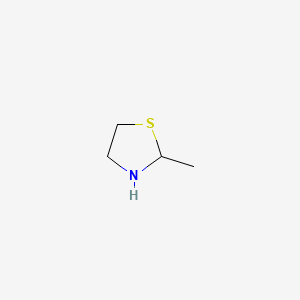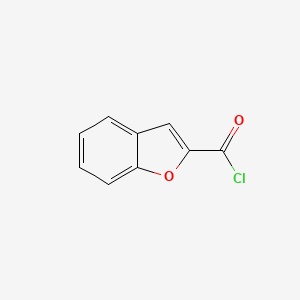
2-Methoxyethyl chloroformate
Descripción general
Descripción
2-Methoxyethyl chloroformate is a chemical compound with the molecular formula C4H7ClO3 . It is also known by other names such as (2-Methoxyethoxy)carbonyl chloride and (Chloro) (2-methoxyethoxy)methanone .
Synthesis Analysis
2-Methoxyethyl chloroformate can be used as a reactant for the preparation of various compounds. For instance, it can be used in the preparation of N-bridged bicyclic sulfonamides as inhibitors of γ-secretase . It can also be used in the preparation of dimethoxyethyl azodicarboxylate via amidation/oxidation and application to Mitsunobu reaction .Molecular Structure Analysis
The linear formula of 2-Methoxyethyl chloroformate is CH3OCH2CH2OCOCl . It has a molecular weight of 138.55 .Chemical Reactions Analysis
2-Methoxyethyl chloroformate can be used to produce di-2-dimethoxyethyl hydrazine carboxylate, an alternative reagent for the Mitsunobu reaction .Physical And Chemical Properties Analysis
2-Methoxyethyl chloroformate is a colorless to light yellow clear liquid . It has a density of 1.2±0.1 g/cm3, a boiling point of 146.1±23.0 °C at 760 mmHg, and a vapour pressure of 4.7±0.3 mmHg at 25°C . The compound has an enthalpy of vaporization of 38.3±3.0 kJ/mol and a flash point of 54.9±21.6 °C .Aplicaciones Científicas De Investigación
1. Anticancer Agent Characterization
2-Methoxyethyl chloroformate is involved in the study of anticancer agents. For instance, a research project aimed to generate alternative solid forms of 2-methoxyestradiol, a potent anticancer agent, using various methods, including screening for polymorphs and solvates. This study revealed four distinct species: a crystalline form of 2-methoxyestradiol, an amorphous form, a chloroform solvate, and the hemihydrate of the bis-sulfamate (Caira, Bourne, & Samsodien, 2015).
2. Enantiospecific Analysis in Pharmaco- and Toxicokinetic Studies
2-Methoxyethyl chloroformate derivatives, like 4-(6-methoxy-2-naphthyl)-2-butyl chloroformate enantiomers, have been developed as easily detectable chloroformate reagents. These reagents are used for the enantiospecific HPLC analysis of amino compounds in biogenic matrices, like the analysis of nanogram amounts of metoprolol enantiomers in plasma (Büschges, Devant, Mutschler, & Spahn‐Langguth, 1996).
3. Polymer Synthesis
Polyfunctional chloroformates, including 2-methoxyethyl chloroformate derivatives, have been applied in the polymerization of 2-oxazolines. The use of these initiators led to the synthesis of star polymers and block copolymers of 2-oxazolines, highlighting its importance in advanced polymer chemistry (Dworak & Schulz, 1991).
4. Photolytic Production Studies
Methyl chloroformate, which relates to 2-methoxyethyl chloroformate, has been used as a photolytic precursor in studies exploring the production and unimolecular dissociation of the methoxy carbonyl radical. These studies have implications for understanding reactions relevant to combustion and atmospheric chemistry (McCunn, Lau, Krisch, Butler, Tsung, & Lin, 2006).
Safety And Hazards
2-Methoxyethyl chloroformate is classified as a dangerous substance. It is flammable and can cause severe skin burns and eye damage . It is fatal if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .
Propiedades
IUPAC Name |
2-methoxyethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c1-7-2-3-8-4(5)6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYYWMXJZWHRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51023-28-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(chlorocarbonyl)-ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51023-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90211880 | |
| Record name | 2-Methoxyethyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | 2-Methoxyethyl chloroformate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19638 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Methoxyethyl chloroformate | |
CAS RN |
628-12-6 | |
| Record name | 2-Methoxyethyl chloroformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxyethyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyethyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-bis[(4-methylphenyl)diazenyl]methanamine](/img/structure/B1581941.png)










